N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that features a benzofuran ring, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of Benzofuran-2-carbonyl Chloride: Benzofuran can be reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.
Formation of Piperidin-4-ylmethylamine: Piperidine can be reacted with formaldehyde and hydrogen cyanide to form piperidin-4-ylmethylamine.
Coupling Reaction: The benzofuran-2-carbonyl chloride can then be reacted with piperidin-4-ylmethylamine to form the intermediate compound.
Formation of Thiophen-3-ylacetic Acid: Thiophene can be reacted with bromoacetic acid to form thiophen-3-ylacetic acid.
Final Coupling: The intermediate compound can be reacted with thiophen-3-ylacetic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and sometimes catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound could be investigated for its potential biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals, including as anti-inflammatory, anti-cancer, and anti-microbial agents.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a different position of the thiophene ring.
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(pyridin-3-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide lies in its specific combination of functional groups and ring structures, which could confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-20(11-16-7-10-27-14-16)22-13-15-5-8-23(9-6-15)21(25)19-12-17-3-1-2-4-18(17)26-19/h1-4,7,10,12,14-15H,5-6,8-9,11,13H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZTWYWCWYCMOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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